1,4-Bis(3-isocyanopropyl)piperazine

Beschreibung

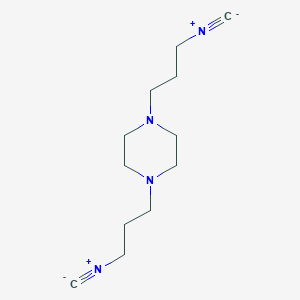

Structure

3D Structure

Eigenschaften

IUPAC Name |

1,4-bis(3-isocyanopropyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N4/c1-13-5-3-7-15-9-11-16(12-10-15)8-4-6-14-2/h3-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTYUVOWMIHCPRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#[N+]CCCN1CCN(CC1)CCC[N+]#[C-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Contextual Significance of Isocyanate Functional Groups in Modern Chemistry

Isocyanates are a class of organic compounds characterized by the highly reactive -N=C=O functional group. doxuchem.comcrowdchem.net This group's electrophilic nature makes it readily susceptible to reaction with a wide array of nucleophiles, particularly those containing active hydrogen atoms such as alcohols, amines, and water. youtube.comwikipedia.org This high reactivity is the cornerstone of their importance in polymer chemistry. The reaction of an isocyanate with an alcohol yields a urethane (B1682113) linkage, a fundamental reaction in the production of polyurethanes. wikipedia.org When a diisocyanate, a molecule with two isocyanate groups, reacts with a diol or polyol, long polymer chains are formed, leading to the creation of polyurethane materials. wikipedia.org

The versatility of isocyanate chemistry allows for the production of a vast range of polyurethane products with tailored properties, including flexibility, hardness, and thermal stability. doxuchem.com These materials find widespread use in numerous industries, from construction and automotive to furniture and aerospace. doxuchem.com The reaction of isocyanates with water is also of great industrial significance, as it generates carbon dioxide gas, which acts as a blowing agent in the formation of polyurethane foams. youtube.com Furthermore, the reaction with amines results in the formation of urea (B33335) linkages, further expanding the diversity of polymeric structures that can be synthesized. youtube.com The continuous exploration of isocyanate chemistry is driven by the desire to create novel materials with enhanced properties and to develop more sustainable and environmentally friendly production methods. patsnap.com

An Overview of the Chemical Compound S Diverse Research Utility

1,4-Bis(3-isocyanopropyl)piperazine stands out as a valuable building block in the synthesis of specialized polymers and materials due to its unique structural combination of a piperazine (B1678402) core and two isocyanopropyl groups. chemimpex.com This diisocyanate is a key intermediate in the production of polyurethanes, contributing to the flexibility and durability of the resulting foams, coatings, and adhesives. chemimpex.com Its structure allows for the formation of cross-linked networks, which is particularly beneficial for applications requiring high-performance coatings, adhesives, and sealants. chemimpex.com

The research applications of this compound extend into several fields:

Polymer and Materials Science: Researchers utilize this compound to create and study new materials. Its incorporation into composites can lead to improved mechanical strength and thermal stability. chemimpex.com It is also instrumental in developing high-performance elastomers and foams for demanding applications in the automotive and construction industries. chemimpex.com

Adhesive Formulations: The compound is a component in the development of advanced adhesives that require strong bonding capabilities. chemimpex.com

Pharmaceutical and Chemical Biology Research: The isocyanate groups can react with various biomolecules, opening avenues for its use in creating drug delivery systems. chemimpex.com Research has also explored the use of 3-isocyanopropyl groups as masking agents that can be removed under specific biological conditions to release active molecules like fluorophores and drugs. nih.gov This "bioorthogonal" removal strategy highlights the potential for creating precisely controlled release systems. nih.gov

Below is a table summarizing the key properties of this compound:

| Property | Value |

| CAS Number | 51641-96-4 |

| Molecular Formula | C12H20N4 |

| Molecular Weight | 220.32 g/mol |

| Appearance | White to light yellow crystalline powder |

| Purity | ≥ 97% (HPLC) |

| Melting Point | 81 - 85 °C |

This data is compiled from multiple sources. chemimpex.comcymitquimica.com

Applications in Advanced Polymer and Materials Science

Functional Material Development

The reactivity of 1,4-Bis(3-isocyanopropyl)piperazine's isocyanate groups makes it a versatile tool for the development of a wide range of functional materials, including surface-modified polymers, high-stability composites, and materials for biomedical use.

This compound is utilized as a cross-linking agent in multicomponent reactions (MCRs) for the functionalization and modification of biopolymer surfaces. hep.com.cn The isocyanate groups can readily react with hydroxyl or amine groups present on the surface of materials like cellulose (B213188) or pectin (B1162225), covalently grafting the piperazine (B1678402) structure onto the polymer backbone. hep.com.cnsci-hub.se This strategy has been employed to create novel microgels with tailored properties. hep.com.cn

For instance, research has demonstrated the synthesis of cross-linked submicron microgels by reacting carboxymethylated cellulose with this compound and various amines. hep.com.cn Similarly, it has been used to create polyampholyte microgels from pectinic acid salt, where the properties of the resulting particles could be tuned by the choice of amine. hep.com.cn These modification strategies are valuable for creating materials with specific surface characteristics for applications in emulsions and other colloidal systems. hep.com.cnsci-hub.se

Table 2: Surface Modification Applications of this compound

| Original Polymer | Modifying Strategy | Resulting Material | Key Finding | Source |

|---|---|---|---|---|

| Carboxymethylated Cellulose | Cross-linking with amines via MCR | Cross-linked submicron microgels | Formed stable oil-in-water emulsions. | hep.com.cnsci-hub.se |

The incorporation of this compound into polymer composites serves to enhance their mechanical and thermal properties. chemimpex.com When used as a cross-linker or a monomer in the synthesis of polymers like polyurethanes or polyamides, it creates a robust network structure. chemimpex.comacs.org This cross-linked network restricts polymer chain mobility, which translates to improved dimensional stability at elevated temperatures and greater resistance to deformation under stress. chemimpex.com

This compound is also explored in the development of materials for biomedical applications. acs.org Its ability to participate in reactions under controlled conditions makes it a candidate for creating specialized polymers and bioconjugates. mdpi.com

Research efforts have included its use as a component in the synthesis of functional polymers intended for biomedical purposes. For example, it is listed as a reagent in the synthesis of binder-coupled multifunctional polymeric dyes designed for the highly sensitive detection of bacteria. mdpi.com It has also been employed as a monomer in the creation of novel fluorescent polyamides, which have potential applications in sensing and imaging. acs.org Furthermore, its role in forming hydrogels from biopolymers like cellulose and pectin suggests its utility in creating scaffolds for tissue engineering or matrices for controlled release systems. hep.com.cnmdpi-res.com

Catalysis and Metal Scavenging Applications

Transition Metal Catalyst Deactivation and Removal

1,4-Bis(3-isocyanopropyl)piperazine, also known by the trade name SnatchCat, functions as a highly effective chelating agent. strem.com The two isocyanide functional groups within its structure form strong complexes with transition metal ions, effectively sequestering them. This action not only terminates the catalytic activity but also facilitates the removal of the metal from the product solution, often through simple filtration, sometimes aided by silica (B1680970) gel.

Efficacy in Ruthenium Catalyst Scavenging for Olefin Metathesis

Olefin metathesis is a powerful reaction for forming carbon-carbon double bonds, with ruthenium-based catalysts being the catalysts of choice. However, removing the residual ruthenium to the parts-per-million (ppm) level required for pharmaceutical applications is a significant challenge. This compound has been demonstrated to be a highly efficient scavenger for this purpose. acs.org Studies have shown that treating post-reaction mixtures with this isocyanide scavenger, followed by a simple filtration protocol, can reduce ruthenium contamination to levels below 5 ppm. acs.org Its effectiveness has been documented across a variety of olefin metathesis catalysts. researchgate.net A low-waste and scalable purification protocol has been developed based on the noncovalent immobilization of the scavenger on standard silica gel, creating a semi-heterogeneous system that yields products with metal contamination typically below 5 ppm.

Table 1: Ruthenium Scavenging Performance of this compound

| Ruthenium Catalyst | Initial Ru Content (ppm) | Final Ru Content (ppm) |

| Ru1 | >370 | 14 - 23 |

| Ru2 (Self-Scavenging) | 855 | 7.2 (without scavenger) |

| Ru2 + Scavenger | 855 | <5 |

| Ru6 | >159 | 14 - 23 |

This table presents illustrative data compiled from research findings on the efficiency of this compound in removing various ruthenium catalysts from olefin metathesis reaction mixtures. researchgate.netresearchgate.net

Mitigation of Palladium Residues in Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, are fundamental transformations in the synthesis of fine chemicals and active pharmaceutical ingredients (APIs). The removal of palladium to meet regulatory limits (<10 ppm for APIs) is a critical step in process chemistry. This compound is marketed as an effective scavenger for platinum group metals, including palladium. apeiron-synthesis.com Commercial data indicates its ability to reduce palladium levels to well below 10 ppm, and in specific case studies, to as low as 0.15 ppm following a Suzuki coupling reaction. apeiron-synthesis.com The typical procedure involves stirring the crude reaction mixture with the scavenger for a short period before filtering through a silica gel pad. apeiron-synthesis.com While isocyanide-based scavengers have been shown to be superior to traditional silica gel-based methods for palladium removal, detailed peer-reviewed studies focusing specifically on the quantitative performance of this compound for a wide range of palladium-catalyzed reactions were not prevalent in the searched literature. researchgate.net

Table 2: Reported Palladium Scavenging Performance

| Application | Initial Pd Level | Final Pd Level |

| General Target | Post-Reaction Mixture | < 10 ppm |

| Suzuki Coupling (Case Study) | Not Specified | 0.15 ppm |

This table is based on commercially available information for the scavenger sold under the trade name SnatchCat. apeiron-synthesis.comapeiron-synthesis.com

Efficient Copper Scavenging in Organic Transformations and Polymerizations

Copper catalysts are widely used in a variety of important chemical reactions. The isocyanide groups of this compound form stable complexes with copper, making it an excellent agent for quenching copper-catalyzed reactions and purifying the products.

The Stahl oxidation, which uses a copper/TEMPO catalyst system for the aerobic oxidation of alcohols, is a prominent green chemistry method. For its application in sensitive syntheses, the reaction must be effectively quenched and the copper catalyst thoroughly removed. Research has demonstrated that this compound is a highly efficient quenching agent and scavenger for this process. researchgate.net Upon addition, it immediately terminates the reaction by binding to the copper catalyst. The resulting copper complex can be easily removed by filtration through a small amount of silica gel, reducing the copper content in the final aldehyde product to below 5 ppm. apeiron-synthesis.com

Table 3: Copper Scavenging in Stahl Oxidation

| Product Type | Initial Cu Level | Final Cu Level after Treatment |

| Small Molecule Aldehydes | Catalytic Amount | < 5 ppm |

This table reflects the high efficiency of the scavenger in purifying products from Cu/TEMPO-catalyzed oxidations. apeiron-synthesis.comresearchgate.net

Atom Transfer Radical Polymerization (ATRP) is a powerful technique for creating well-defined polymers with complex architectures. A key challenge in ATRP is the removal of the copper catalyst from the final polymer, which is crucial for biomedical and electronic applications. This compound has proven to be highly effective for this purification. researchgate.net The purification protocol is remarkably simple, involving the addition of the scavenger to the polymer solution, followed by filtration. This process efficiently removes the copper complex, consistently reducing the residual copper content in the purified polymer to below 2 ppm, even in cases with high initial catalyst loadings. researchgate.net

Table 4: Copper Removal from Polymers Synthesized via ATRP

| Polymer Type | Initial Cu Contamination | Final Cu Contamination |

| Polystyrene (Normal ATRP) | High (e.g., >50 ppm) | < 1 ppm |

| Various Polymers | High Catalyst Loading | < 2 ppm |

This table summarizes the performance of this compound in the purification of polymers from ATRP reactions. researchgate.net

Prevention of Undesirable Side Reactions (e.g., Oxidative Alkyne-Alkyne Glaser Coupling)

In many synthetic procedures, the same catalyst that promotes the desired transformation can also catalyze unwanted side reactions. A notable example is the copper-catalyzed oxidative homocoupling of terminal alkynes, known as the Glaser coupling. This side reaction can be particularly problematic during the workup of ATRP reactions involving alkyne-functionalized polymers, leading to impurities with doubled molecular weights. researchgate.net The addition of this compound has been shown to completely prevent the Glaser coupling. apeiron-synthesis.comresearchgate.net By rapidly sequestering the copper catalyst upon completion of the primary reaction, the scavenger ensures that the catalyst is unavailable to mediate the oxidative alkyne coupling when the reaction mixture is exposed to air during workup. researchgate.netresearchgate.net

Mechanistic Studies of Metal Complexation and Scavenging

The efficacy of this compound as a metal scavenger is rooted in the fundamental principles of coordination chemistry. The isocyanide functional groups (R-N≡C) are powerful ligands for transition metals, particularly those in low oxidation states. The scavenging process involves the formation of stable metal complexes that can be readily separated from a reaction mixture, thereby purifying the desired product.

The two isocyanide groups of this compound can coordinate to a metal center in several ways. It can act as a bidentate chelating ligand, forming a ring structure with a single metal center, or as a bridging ligand, linking two or more metal centers. The flexible propyl chains and the piperazine (B1678402) ring allow for considerable conformational freedom, enabling the isocyanide groups to adopt a suitable orientation for effective coordination. While specific thermodynamic binding constants for the complexation of this compound with many metals are not extensively reported in publicly available literature, its demonstrated effectiveness as a scavenger for metals like palladium (Pd) and ruthenium (Ru) points towards a high binding affinity. rscf.ru

Studies on analogous bidentate isocyanide ligands show that they can form stable chelate complexes, particularly with metals that favor square planar or octahedral geometries. aminer.org The linear geometry of the M-C≡N-R bond is a critical factor that can either facilitate chelation or lead to the formation of polymeric or multinuclear complexes. aminer.org In the case of this compound, the length and flexibility of the propylpiperazine backbone likely play a crucial role in enabling the formation of stable mononuclear chelate complexes.

Research on other isocyanide complexes has shown that the electronic properties of the metal and the steric bulk of the isocyanide substituent significantly influence the stability and structure of the resulting complex. rscf.ru For instance, palladium(II) readily forms stable square planar complexes with isocyanide ligands. rscf.ruresearchgate.net The coordination of the isocyanide ligand to the metal center can be mechanistically understood through the substitution of other ligands, followed by the migration of alkyl or aryl groups to the coordinated isocyanide carbon, a key step in many cross-coupling reactions. acs.org

The characterization of the metal complexes formed with this compound is crucial for understanding the scavenging mechanism and the nature of the metal-ligand interaction. Standard analytical techniques are employed to elucidate the structure and bonding within these complexes.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed structural information. 1H and 13C NMR spectroscopy can confirm the coordination of the ligand by observing shifts in the resonances of the propyl chains and the piperazine ring upon complexation. The 13C NMR resonance of the isocyanide carbon is particularly informative, as it undergoes a significant shift upon coordination.

While specific crystallographic or detailed spectroscopic data for complexes of this compound with palladium and ruthenium are not widely available in the surveyed literature, data from related isocyanide complexes can provide valuable comparative insights.

Table 1: Representative Spectroscopic Data for Metal-Isocyanide Complexes

| Metal Complex | ν(C≡N) in IR (cm⁻¹) | Key NMR Data | Reference |

|---|---|---|---|

| cis-[PdCl₂(CN-t-Bu)(PPh₃)] | Not specified | 31P NMR | rscf.ru |

| [Ru(bpy)₂(CNMe)₂]²⁺ | Not specified | Not specified | nih.gov |

| [RuQ₂(RNC)₂] (Q = 8-quinolinolate) | Not specified | Reversible Ru(III)/Ru(II) couple in CV | acs.orgresearchgate.net |

| Pd₂(η⁵-C₅Me₅)₂(μ-CO)₂ | 2001, 1977, 1942 | Not specified | acs.org |

This table presents data for analogous isocyanide complexes to illustrate typical characterization results, as specific data for this compound complexes with Ru and Pd are not detailed in the available search results.

The formation of stable, well-defined complexes with metals like palladium and ruthenium is the cornerstone of the scavenging action of this compound. The ability of its two isocyanide arms to effectively chelate or bridge metal centers leads to the formation of species that can be easily removed from a reaction medium, for instance, by precipitation or filtration after adsorption onto a solid support like silica gel.

Advanced Characterization and Analytical Methodologies

Spectroscopic Techniques for Structural and Kinetic Analysis

Spectroscopic methods are indispensable for gaining insight into the molecular structure and reactive nature of 1,4-Bis(3-isocyanopropyl)piperazine.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural characterization of piperazine-containing compounds and for monitoring the progress of reactions involving isocyanates. rsc.orgrsc.orgresearchgate.netpolymersynergies.net Temperature-dependent ¹H NMR can be employed to study the conformational behavior of the piperazine (B1678402) ring. rsc.orgrsc.org For N-acylated piperazines, restricted rotation around the amide bond and the interconversion of the piperazine chair conformations can be observed and quantified by determining coalescence temperatures and activation energy barriers. rsc.orgrsc.org

In the context of polymerization, NMR is used to follow the reaction kinetics. rsc.orgmdpi.comsemanticscholar.org For instance, in the formation of polyurethanes, ¹H NMR can be used to determine the rate of depolymerization during recycling processes and to calculate the conversion rate. semanticscholar.org Furthermore, ¹³C NMR spectroscopy is valuable for identifying the various derivatives of isocyanates and for analyzing the microstructure of copolyamides containing piperazine units. researchgate.netresearchgate.net Two-dimensional NMR techniques, such as HETCOR, can provide detailed information about the proximity of different nuclei, which is crucial for understanding the reaction of polymeric diphenylmethane (B89790) diisocyanate (PMDI) in complex environments like wood. polymersynergies.net

Key NMR applications for this compound and its reactions:

Structural Elucidation: Confirmation of the piperazine ring and the propyl isocyanate side chains. rsc.orglew.ro

Conformational Analysis: Study of the piperazine ring's chair-boat conformations and rotational barriers of the isocyanate groups. rsc.orgrsc.org

Reaction Monitoring: Tracking the consumption of the isocyanate groups and the formation of urethane (B1682113) or urea (B33335) linkages during polymerization. rsc.orgmdpi.com

Polymer Microstructure: Analysis of the sequence and distribution of monomer units in copolymers. researchgate.net

Ultraviolet-Visible (UV-Vis) spectroscopy serves as a valuable technique for monitoring the kinetics of polymerization reactions involving isocyanate-containing compounds. nih.govwiley.comacs.orgacs.org The progress of a polymerization can be followed by observing changes in the absorbance values corresponding to the monomer or the forming polymer. nih.govacs.org This allows for the determination of the rate of polymerization under various conditions. nih.gov

In-line UV-Vis spectroscopy can be employed for continuous, real-time monitoring of flow polymerizations, providing high-resolution data on monomer conversion. wiley.com This technique is particularly useful for studying the different stages of a polymerization reaction, as the consumption of the monomer and the formation of the conjugated polymer can be tracked by monitoring the evolution of the polymer's absorbance over time. acs.orgacs.org Furthermore, UV-Vis spectroscopy can be used to investigate the influence of additives, such as LiCl, on the polymerization process by observing changes in the reaction kinetics. acs.org The technique is also applicable to the study of the swelling and deswelling kinetics of polymer microgels and hybrid microgels containing metal nanoparticles. nih.gov

Table 1: Applications of UV-Vis Spectroscopy in Isocyanate Polymerization

| Application | Description | Key Findings |

| Kinetic Monitoring | Tracking the change in absorbance of reactants or products over time to determine reaction rates. nih.govacs.org | Enables the deduction of rate equations and estimation of rate constants for polymerization. nih.gov |

| Flow Polymerization Analysis | Continuous monitoring of monomer conversion in real-time using an in-line UV-Vis setup. wiley.com | Provides high-resolution kinetic data, allowing for precise control and optimization of the polymerization process. wiley.com |

| Complex Characterization | Studying the effect of additives on the polymerization by observing changes in the UV-Vis spectrum. acs.org | Can reveal modifications in the active center of the reaction and changes in the reactivity of monomers. acs.org |

| Nanoparticle-Polymer Systems | Characterizing the optical properties and kinetics of hybrid microgels. nih.gov | Allows for the study of the size, shape, and stability of nanoparticles within a polymer network. nih.gov |

Infrared (IR) spectroscopy, particularly Fourier-transform infrared (FTIR) spectroscopy, is a fundamental technique for the analysis of this compound due to its ability to identify specific functional groups. researchgate.netnih.gov The isocyanate group (–N=C=O) exhibits a strong and characteristic absorption band in the mid-IR region, typically between 2250 and 2285 cm⁻¹, which is well-isolated from other spectral features. This distinct peak allows for straightforward monitoring of the consumption of the isocyanate during chemical reactions. mt.com

In-situ FTIR spectroscopy is a powerful tool for studying the kinetics of isocyanate reactions in real-time, providing insights into reaction initiation, progression, and endpoint. researchgate.netmt.com By tracking the disappearance of the isocyanate peak and the appearance of new peaks corresponding to urethane or urea linkages, detailed mechanistic studies can be conducted. rsc.org For example, in the synthesis of polyurethanes, the formation of carbonyl groups from the newly formed urethane linkages can be observed. researchgate.net This technique is applicable to reactions in solution and during polymerization processes where the material transitions from a liquid to a solid state.

Table 2: Characteristic IR Absorption Frequencies for Isocyanate Reactions

| Functional Group | Vibration | Wavenumber (cm⁻¹) | Significance in Reaction Monitoring |

| Isocyanate (N=C=O) | Asymmetric Stretch | 2250 - 2285 | Disappearance indicates consumption of the isocyanate monomer. |

| Urethane (N-H) | Stretch | 3420 - 3200 | Appearance indicates the formation of urethane linkages. thermofisher.com |

| Urethane (C=O) | Stretch | ~1740 - 1690 | Appearance and shifts provide information on hydrogen bonding and reaction completion. researchgate.netthermofisher.com |

| Urea (C=O) | Stretch | ~1665 | Appearance indicates the formation of urea linkages, a potential side reaction. researchgate.net |

The use of fiber-optic probes coupled with FTIR spectrometers allows for in-situ monitoring in various reaction environments, including those under challenging conditions. researchgate.net This approach minimizes the need for sampling, which can be hazardous with reactive and toxic isocyanates, and provides a more accurate representation of the reaction as it occurs. azom.com

Chromatographic Techniques for Molecular Weight and Purity Assessment

Chromatographic methods are essential for determining the purity of this compound and for characterizing the molecular weight and distribution of polymers derived from it.

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is a widely used and powerful technique for characterizing the molecular weight and molecular weight distribution of polymers. specificpolymers.comnumberanalytics.comwikipedia.orgnumberanalytics.com This method separates molecules based on their hydrodynamic volume in solution, with larger molecules eluting from the chromatography column first. numberanalytics.comwikipedia.org SEC is crucial for understanding the properties and behavior of polymers synthesized from this compound, as the molecular weight distribution significantly influences the final material's performance. numberanalytics.comazom.com

The technique can be used to determine various molecular weight averages, including the number-average molecular weight (Mn) and the weight-average molecular weight (Mw), as well as the polydispersity index (PDI = Mw/Mn), which describes the breadth of the molecular weight distribution. specificpolymers.com SEC is also valuable for identifying the presence of oligomers, monitoring the kinetics of polymerization reactions, and studying the stability of the resulting polymers. specificpolymers.com For polyurethanes, which can be challenging to analyze, SEC is a common method for determining their molecular weight properties. azom.comwyatt.com The choice of solvent for SEC analysis, such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF), depends on the solubility of the polymer being characterized. specificpolymers.com

Table 3: Key Parameters Obtained from SEC Analysis of Polymers

| Parameter | Symbol | Description | Importance |

| Number-Average Molecular Weight | Mn | The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules. | Influences properties like brittleness and flow. |

| Weight-Average Molecular Weight | Mw | An average that gives more weight to heavier molecules. | Relates to properties like strength and toughness. wikipedia.org |

| Polydispersity Index | PDI | A measure of the broadness of the molecular weight distribution (Mw/Mn). | A value close to 1 indicates a more uniform polymer chain length. numberanalytics.com |

| Hydrodynamic Volume | Vh | The effective volume of a polymer molecule in solution. | The basis for separation in SEC. numberanalytics.com |

Modern SEC systems can be coupled with advanced detectors, such as multi-angle light scattering (MALS) and viscometers, to obtain absolute molecular weights without the need for calibration with polymer standards. wikipedia.orgazom.comrsc.org This provides a more accurate and comprehensive characterization of the polymer's architecture, including branching. numberanalytics.comnumberanalytics.com

Gas Chromatography (GC) is a versatile and sensitive technique for analyzing the composition of reaction mixtures and assessing the purity of volatile and semi-volatile compounds like isocyanates. polymersolutions.comnih.govnih.govchromatographyonline.com It is particularly useful for determining the presence of residual monomers in polymer products, which is important as some monomers can be toxic or affect the polymer's properties. polymersolutions.commeasurlabs.com

A common approach for residual monomer analysis is Gas Chromatography with a Flame Ionization Detector (GC-FID), which offers high sensitivity and robustness. polymersolutions.com For more specific identification of components, Gas Chromatography coupled with Mass Spectrometry (GC-MS) can be employed, providing excellent speciation. polymersolutions.comchromatographyonline.com In some cases, an indirect method is used for isocyanate analysis, where the isocyanate is reacted with an excess of a reagent like di-n-butylamine, and the unreacted amine is then quantified by GC. nih.gov This approach can offer better precision than traditional titration methods. nih.gov

For the analysis of isocyanate groups in organic intermediates, a reaction-based headspace GC method can be utilized. researchgate.net This involves reacting the isocyanate with water in a sealed vial to produce carbon dioxide, which is then measured by headspace GC. researchgate.net This method is simple, efficient, and suitable for batch sample analysis. researchgate.net The choice of GC column is critical for achieving good separation of the analytes. chromforum.org

Table 4: Applications of Gas Chromatography in Isocyanate Chemistry

| Application | GC Method | Detector | Key Information Provided |

| Purity Assessment | Direct Injection or Derivatization | FID, MS | Quantifies the purity of the isocyanate monomer. nih.gov |

| Residual Monomer Analysis | Headspace or Extraction | FID, MS | Determines the amount of unreacted monomer in a polymer. polymersolutions.comnih.govmeasurlabs.com |

| Reaction Mixture Analysis | Direct Injection or Headspace | FID, MS | Monitors the consumption of reactants and formation of products. chromatographyonline.com |

| Isocyanate Content Determination | Indirect (Derivatization) or Reaction-Based Headspace | FID, TCD | Quantifies the isocyanate group content in monomers and prepolymers. nih.govresearchgate.net |

Electrochemical Methods in Mechanistic Studies

Cyclic Voltammetry Investigations of Redox Behavior

Cyclic voltammetry (CV) is a principal technique for investigating the redox properties of chemical compounds. For a molecule like this compound, the electroactive centers would likely be the nitrogen atoms within the piperazine ring and potentially the isocyanate groups under certain conditions.

Studies on piperazine derivatives often reveal oxidative processes associated with the nitrogen atoms. The voltammetric behavior of such compounds is influenced by the nature of the amine groups. For instance, the oxidation of aryl piperazines is largely governed by the aromatic amine, while the oxidation of benzyl-substituted piperazines differs due to the benzylic nature of the amine. Although this compound lacks aromatic or benzylic groups directly on the nitrogen, the nitrogen atoms of the piperazine ring are expected to be the primary sites of oxidation. This oxidation is typically an irreversible process, as observed in studies of other heterocyclic amines.

The isocyanate groups are generally considered electrochemically inactive within the typical potential windows used for organic compounds. However, their strong electron-withdrawing nature would influence the oxidation potential of the piperazine nitrogens. It is anticipated that the isocyanate groups would make the oxidation of the piperazine ring more difficult, shifting the oxidation peak to a more positive potential compared to unsubstituted piperazine.

A hypothetical cyclic voltammogram of this compound would likely exhibit an irreversible oxidation wave corresponding to the removal of electrons from the piperazine nitrogens. The precise potential of this wave and the number of electrons transferred would need to be determined experimentally.

Table 1: Postulated Cyclic Voltammetry Parameters for this compound

| Parameter | Expected Observation | Rationale |

| Oxidation Peak Potential (Epa) | Positive potential | Oxidation of tertiary amine nitrogens, influenced by electron-withdrawing isocyanate groups. |

| Reduction Peak Potential (Epc) | Likely absent | The oxidation process is expected to be irreversible. |

| Peak Current (ipa) | Proportional to concentration | Dependent on the diffusion of the molecule to the electrode surface. |

| Scan Rate Dependence | Peak current proportional to the square root of the scan rate | Indicative of a diffusion-controlled process. |

Note: This table is based on theoretical considerations and data from related compounds, not on direct experimental results for this compound.

Chronoamperometry Studies of Reaction Kinetics

Chronoamperometry, a technique where a potential step is applied and the resulting current is measured as a function of time, is employed to study reaction kinetics. For this compound, this method could be used to investigate the kinetics of its reactions with other species, particularly nucleophiles that react with the isocyanate groups.

The reaction of isocyanates with alcohols to form carbamates is a fundamental process in polyurethane chemistry. Chronoamperometry could monitor the consumption of a redox-active alcohol in the presence of this compound, allowing for the determination of the reaction rate constant. The current decay over time would be related to the concentration of the electroactive species being consumed.

The data obtained from chronoamperometry can be analyzed using the Cottrell equation, which relates the current to the concentration and diffusion coefficient of the electroactive species. By observing the deviation from the Cottrell behavior in the presence of a chemical reaction, kinetic parameters can be extracted.

Elemental Analysis for Trace Metal Content Determination

The purity of this compound, especially concerning trace metal content, is critical for its applications. For example, in polyurethane production, trace metals can act as unwanted catalysts, affecting the polymerization process and the final properties of the material. Conversely, as a metal scavenger known by the trade name SnatchCat, its efficacy is dependent on its ability to bind and remove metals, implying its own metal content must be minimal. sigmaaldrich.comapeiron-synthesis.comsigmaaldrich.com

Common techniques for determining trace and ultra-trace level chemical impurities include Graphite Furnace Atomic Absorption Spectrometry (GFAAS), Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), and Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES). These methods offer high sensitivity and are capable of quantifying metal concentrations at parts-per-million (ppm) or even parts-per-billion (ppb) levels.

For a polyurethane precursor like this compound, a direct sampling GFAAS method could be employed. This technique is advantageous as it requires minimal sample preparation, thereby reducing the risk of contamination. The analysis would typically focus on metals that are common contaminants from manufacturing processes or those that could interfere with its end-use applications.

While a specific Certificate of Analysis detailing trace metal content for this compound was not publicly available, a representative data table for a high-purity chemical intermediate used in sensitive applications would be expected to show extremely low levels of common metallic impurities.

Table 2: Representative Trace Metal Analysis Data for a High-Purity Chemical Intermediate

| Element | Method | Typical Specification Limit (ppm) |

| Iron (Fe) | ICP-MS or GFAAS | < 1.0 |

| Copper (Cu) | ICP-MS or GFAAS | < 0.5 |

| Lead (Pb) | ICP-MS or GFAAS | < 0.5 |

| Zinc (Zn) | ICP-MS or GFAAS | < 1.0 |

| Nickel (Ni) | ICP-MS or GFAAS | < 0.5 |

| Chromium (Cr) | ICP-MS or GFAAS | < 0.5 |

| Aluminum (Al) | ICP-MS or GFAAS | < 1.0 |

| Sodium (Na) | ICP-OES or GFAAS | < 5.0 |

| Potassium (K) | ICP-OES or GFAAS | < 5.0 |

| Calcium (Ca) | ICP-OES or GFAAS | < 2.0 |

| Magnesium (Mg) | ICP-OES or GFAAS | < 1.0 |

Note: This table represents typical values for high-purity chemical intermediates and does not reflect experimentally determined values for this compound.

The determination and control of trace metal impurities are essential to ensure the consistent performance and quality of this compound in its various industrial applications.

Theoretical and Computational Investigations of 1,4 Bis 3 Isocyanopropyl Piperazine

The unique structural characteristics of 1,4-bis(3-isocyanopropyl)piperazine, featuring a central piperazine (B1678402) ring and two reactive isocyanate-terminated propyl chains, make it a subject of significant interest for theoretical and computational analysis. These studies provide molecular-level insights into its behavior, reactivity, and potential applications in materials science and coordination chemistry.

Future Research Directions and Emerging Applications

Development of Novel Polymeric Materials and Architectures with Enhanced Performance

A primary area of ongoing research is the use of 1,4-Bis(3-isocyanopropyl)piperazine as a fundamental building block in the synthesis of advanced polymeric materials, particularly polyurethanes. chemimpex.com Its symmetrical and bifunctional nature allows it to act as a potent cross-linking agent, forming robust and well-defined polymer networks. chemimpex.com Future research is aimed at moving beyond conventional applications to create specialized polymers with precisely tailored properties.

The integration of the piperazine (B1678402) unit into the polymer backbone is a key focus. Researchers are investigating how this heterocyclic structure contributes to the final material's characteristics, such as thermal stability and mechanical strength. chemimpex.com The compound's structure is instrumental in producing polyurethanes with enhanced flexibility and durability, making them suitable for high-performance elastomers, coatings, adhesives, and foams. chemimpex.com Research efforts are directed toward developing novel polymer architectures, such as dendrimers or hyperbranched polymers, where this compound can serve as a core molecule. These complex structures could lead to materials with unique rheological, mechanical, and thermal properties for specialized industrial sectors like automotive and construction. chemimpex.com

| Property Enhancement | Contribution of this compound | Potential Future Application |

| Mechanical Strength | The ability to form strong, cross-linked networks enhances the load-bearing capacity of the resulting polymer. chemimpex.com | High-impact-resistant components for automotive and aerospace industries. |

| Flexibility & Durability | The inherent structure of the molecule allows for the synthesis of flexible yet resilient polyurethane chains. chemimpex.com | Advanced flexible electronics, long-lasting sealants, and durable coatings. |

| Thermal Stability | The stable piperazine ring and robust urethane (B1682113) linkages contribute to a higher degradation temperature. chemimpex.com | Materials for use in high-temperature environments, such as engine components or industrial machinery. |

| Chemical Resistance | The dense, cross-linked polymer matrix provides excellent resistance to abrasion and chemical attack. chemimpex.com | Protective coatings for industrial flooring, chemical storage tanks, and marine applications. |

Advanced Strategies for Catalyst Recovery and Sustainable Chemistry

In the realm of sustainable or "green" chemistry, this compound is emerging as a critical tool for metal scavenging. Under the trade name SnatchCat, it is recognized as a universal metal scavenger with high efficiency for removing residual precious metal catalysts, such as Ruthenium (Ru) and Palladium (Pd), from reaction mixtures. sigmaaldrich.com This is particularly important in the pharmaceutical industry, where stringent limits on metal impurities in final products are required.

Future research is focused on optimizing its application and expanding its scope. Advanced strategies involve developing systems where the scavenger can be easily recovered and the captured metal reclaimed, contributing to a circular economy. This includes grafting the molecule onto solid supports like silica (B1680970) or polymers, creating a heterogeneous scavenging system that can be easily filtered out of the reaction medium. Research shows it can reduce metal content to as low as 10 ppm within 20 minutes, a process that is compatible with a wide array of functional groups and solvents. sigmaaldrich.com A related area of study involves the functionalization of materials like natural montmorillonite (B579905) and synthetic kanemite with the amine precursor, 1,4-bis(3-aminopropyl)piperazine, to create chelating materials for the removal of heavy metal ions such as Thorium(IV), Uranium(VI), and Europium(III) from aqueous solutions. nih.gov

| Application Area | Mechanism and Findings | Future Research Direction |

| Catalyst Scavenging | Acts as a metal scavenger for Ru and Pd, reducing content to <10 ppm. sigmaaldrich.com It is stable, non-volatile, and effective in various solvents. sigmaaldrich.com | Development of recyclable, solid-supported scavenger systems for continuous flow chemistry. |

| Heavy Metal Remediation | Related amine derivatives on silicate (B1173343) supports show high adsorption capacity for Th(IV), U(VI), and Eu(III) from water. nih.gov | Designing and synthesizing piperazine-based filters and membranes for large-scale water purification. |

Exploration in Advanced Sensing Technologies and Responsive Materials

The high reactivity of the isocyanate groups in this compound presents significant potential for its use in advanced sensing technologies and "smart" responsive materials. The isocyanate moiety can react with a wide variety of nucleophilic functional groups (e.g., amines, alcohols, thiols), which are present in many biological and chemical molecules of interest. This reactivity forms the basis for developing chemosensors.

Future research could focus on immobilizing this compound onto surfaces, such as electrodes or optical fibers. Upon exposure to a target analyte, the resulting chemical reaction would alter the physical or chemical properties of the surface, generating a measurable signal. Furthermore, the bifunctional nature of the molecule allows it to act as a linker in the creation of responsive polymer gels. These gels could be designed to swell, shrink, or change color in response to specific chemical stimuli. Drawing inspiration from related research, where singular 3-isocyanopropyl groups are used as bioorthogonal caging moieties that can be cleaved to release fluorophores or drugs in biological systems, this compound could be used to create materials that release active agents in response to a specific trigger. nih.gov

Integration into Next-Generation Green Chemistry Protocols

The integration of this compound into next-generation green chemistry protocols extends beyond its role as a metal scavenger. A significant area of green chemistry is the development of non-isocyanate polyurethanes (NIPU) to avoid the use of hazardous materials like phosgene. mdpi.com While this compound is an isocyanate, future research will likely focus on its use within greener synthetic frameworks. This includes employing it in reactions that utilize environmentally benign solvents, such as ionic liquids or supercritical CO₂, or under solvent-free conditions.

Moreover, there is a growing trend toward using alternative energy sources to drive chemical reactions more efficiently and with less waste. mdpi.com Future protocols for the synthesis of this compound and its derivatives may move away from conventional heating and toward methods like microwave-assisted or ultrasound-assisted synthesis. mdpi.com These techniques often lead to dramatically reduced reaction times, increased yields, and lower energy consumption, aligning with the core principles of green chemistry. mdpi.com Research into the lifecycle of polyurethanes derived from this compound, focusing on chemical recycling pathways to recover the monomer or other valuable chemicals, represents another critical frontier for sustainable chemistry.

Q & A

Basic: What are the primary applications of 1,4-bis(3-isocyanopropyl)piperazine in synthetic chemistry?

Answer:

This compound is primarily used as a metal scavenger and quenching agent in transition-metal-catalyzed reactions, particularly for removing residual ruthenium catalysts in olefin metathesis and controlling polymerization in atom transfer radical polymerization (ATRP). For example, it efficiently quenches Grubbs-type catalysts by forming stable adducts with Ru, enabling high-purity product isolation . It also acts as a cross-linker in synthesizing polyampholyte microgels via the Ugi reaction, where its isocyanide groups facilitate covalent bonding with polysaccharides .

Basic: How is this compound synthesized, and what analytical methods confirm its structure?

Answer:

While direct synthesis protocols are not explicitly detailed in the literature, analogous piperazine derivatives (e.g., 1,4-bis(3-aminopropyl)piperazine) are synthesized via nucleophilic substitution or condensation reactions. Characterization typically involves:

- NMR spectroscopy (¹H/¹³C) to confirm backbone structure and substituent positions .

- FT-IR to identify isocyanide (-N≡C) stretching vibrations (~2100–2150 cm⁻¹) .

- Elemental analysis to verify purity and stoichiometry .

Advanced: What is the mechanistic basis for its efficiency in scavenging transition metals like ruthenium?

Answer:

The isocyanide groups in this compound act as strong σ-donors, forming stable coordination complexes with Ru centers. Computational studies suggest that the piperazine backbone provides steric flexibility, enabling rapid binding to metal catalysts. For example, in olefin metathesis, this compound reduces residual Ru to <5 ppm, as confirmed by ICP-MS . Comparative studies show superior scavenging efficiency over ethyl vinyl ether due to higher binding affinity (ΔG ≈ -7.5 kcal/mol) .

Advanced: How does this compound enable controlled polymerization in photo-ATRP?

Answer:

In red-light-driven ATRP , this compound terminates polymerization by quenching the Cu-based catalytic system. Kinetic studies show that adding 4.4 equivalents (relative to catalyst) achieves >90% monomer conversion within 60 minutes while maintaining narrow molecular weight distributions (Đ ≈ 1.1). The scavenger’s rapid action prevents post-polymerization side reactions, enabling precise control over polymer architecture .

Advanced: What parameters optimize its use as a cross-linker in polyampholyte microgels?

Answer:

Key parameters include:

- Molar ratio : A 12–18 mol% cross-linker-to-pectinic-acid ratio minimizes hydrodynamic diameter (~250 nm) while avoiding macrogelation .

- pH : Reactions at pH 8.5 enhance colloidal stability via electrostatic repulsion between carboxylate and protonated amino groups .

- Concentration : 0.1 wt.% pectinic acid ensures uniform microgel formation without aggregation .

Advanced: How do residual metal levels post-scavenging affect downstream applications?

Answer:

Residual Ru levels are quantified via inductively coupled plasma mass spectrometry (ICP-MS) or gas chromatography (GC) . Studies demonstrate that <10 ppm Ru is achievable, meeting pharmaceutical-grade purity standards. For example, in metathesis-derived APIs, this threshold ensures no cytotoxicity in vitro .

Methodological: What techniques validate its interaction with biological targets (e.g., DNA)?

Answer:

While this compound itself is not reported to interact with DNA, related piperazine derivatives (e.g., 1,4-bis(2-chloro-4-nitrophenyl)piperazine) are studied via:

- Molecular docking simulations (AutoDock Vina) to predict binding affinities (ΔG ≈ -7.5 kcal/mol) and interaction sites (e.g., pi-alkyl bonds with DG4 nucleic acid) .

- Conformational analysis (AM1 semiempirical methods) to identify stable ligand geometries for docking .

Methodological: How is its stability assessed under varying storage conditions?

Answer:

- Thermal stability : Differential scanning calorimetry (DSC) confirms decomposition temperatures >150°C.

- Storage : Recommended at 2–8°C in anhydrous conditions to prevent hydrolysis of isocyanide groups .

- Long-term stability : HPLC-based purity assays after 12 months show <2% degradation when stored under argon .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.